molecular formula C19H17N7OS B2560183 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1206997-51-4

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2560183
CAS No.: 1206997-51-4
M. Wt: 391.45
InChI Key: FILOCEKBCCQGGS-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N7OS and its molecular weight is 391.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process by which blood cells are formed . CDKs, on the other hand, are a group of protein kinases that regulate the cell cycle .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It binds to FLT3 and CDKs, preventing them from performing their normal functions . This inhibition disrupts the cell cycle and hampers the proliferation of cells .

Biochemical Pathways

The inhibition of FLT3 and CDKs by this compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, FLT3, extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5) . These proteins are involved in various cellular processes, including cell cycle progression, survival, and apoptosis .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness against acute myeloid leukemia (aml) has been demonstrated in vivo, suggesting that it possesses favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of key proteins involved in cell cycle progression and survival, leading to the onset of apoptosis . In preclinical studies, the compound has shown potent antiproliferative activities against MV4-11 cells, a human myeloid leukemia cell line .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the compound has demonstrated effectiveness in vivo, suggesting that it can function effectively within the complex environment of a living organism .

Properties

IUPAC Name

2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-12-18(28-13(2)23-12)19(27)25-15-6-4-14(5-7-15)24-16-10-17(21-11-20-16)26-9-3-8-22-26/h3-11H,1-2H3,(H,25,27)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILOCEKBCCQGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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